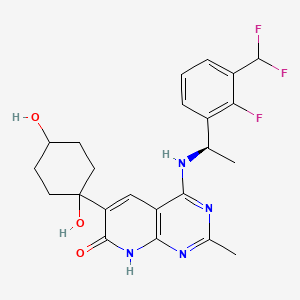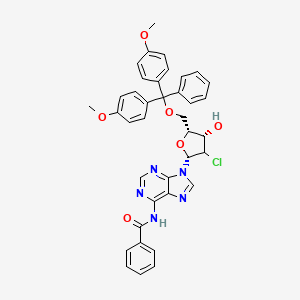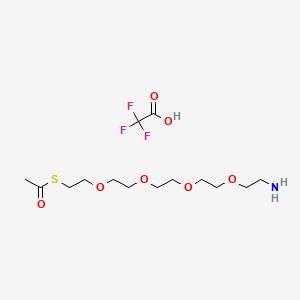![molecular formula C17H16N4O3 B12405844 3-Nitro-N-(1-propyl-1H-benzo[d]imidazol-2-yl)benzamide](/img/structure/B12405844.png)
3-Nitro-N-(1-propyl-1H-benzo[d]imidazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-N-(1-propyl-1H-benzo[d]imidazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-N-(1-propyl-1H-benzo[d]imidazol-2-yl)benzamide typically involves the following steps:
-
Formation of Benzimidazole Core: : The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions. For example, o-phenylenediamine can react with formic acid to form benzimidazole.
-
N-Propylation: : The benzimidazole core is then alkylated with a propyl halide (such as propyl bromide) in the presence of a base (such as potassium carbonate) to introduce the propyl group at the nitrogen atom.
-
Nitration: : The aromatic ring of the benzimidazole derivative is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
-
Amidation: : The final step involves the formation of the benzamide moiety by reacting the nitrated benzimidazole derivative with a suitable benzoyl chloride in the presence of a base (such as triethylamine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Nitro-N-(1-propyl-1H-benzo[d]imidazol-2-yl)benzamide can undergo various chemical reactions, including:
-
Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.
-
Oxidation: : The benzimidazole moiety can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products
Reduction: 3-Amino-N-(1-propyl-1H-benzo[d]imidazol-2-yl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N-oxide derivatives of the benzimidazole moiety.
Aplicaciones Científicas De Investigación
3-Nitro-N-(1-propyl-1H-benzo[d]imidazol-2-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead molecule for the development of new therapeutic agents, particularly for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Biological Studies: It can be used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Biology: The compound can serve as a probe to investigate the role of specific proteins or enzymes in biological systems.
Material Science: Its unique chemical structure can be explored for the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Nitro-N-(1-propyl-1H-benzo[d]imidazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzimidazole moiety can bind to specific proteins or enzymes, modulating their activity and affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3-Nitrobenzamide: A simpler analog with only a nitro group and a benzamide moiety.
N-Propylbenzimidazole: Lacks the nitro group but contains the propyl and benzimidazole moieties.
3-Amino-N-(1-propyl-1H-benzo[d]imidazol-2-yl)benzamide: The reduced form of the compound with an amino group instead of a nitro group.
Uniqueness
3-Nitro-N-(1-propyl-1H-benzo[d]imidazol-2-yl)benzamide is unique due to the presence of both the nitro group and the benzimidazole moiety, which contribute to its distinct chemical properties and potential biological activities. The combination of these functional groups allows for diverse chemical reactivity and the possibility of multiple biological interactions, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C17H16N4O3 |
|---|---|
Peso molecular |
324.33 g/mol |
Nombre IUPAC |
3-nitro-N-(1-propylbenzimidazol-2-yl)benzamide |
InChI |
InChI=1S/C17H16N4O3/c1-2-10-20-15-9-4-3-8-14(15)18-17(20)19-16(22)12-6-5-7-13(11-12)21(23)24/h3-9,11H,2,10H2,1H3,(H,18,19,22) |
Clave InChI |
JLLIANWHDQWCMY-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C2=CC=CC=C2N=C1NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12405771.png)


![4-[[2-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12405786.png)









![[(E)-[1-(3,4-dichlorophenyl)-3-morpholin-4-ylpropylidene]amino]thiourea](/img/structure/B12405840.png)
